molecular formula C19H23N3O B2586503 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone CAS No. 339021-40-8

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone

Cat. No.: B2586503
CAS No.: 339021-40-8
M. Wt: 309.413
InChI Key: YTRLKLUAEKHQQO-UHFFFAOYSA-N
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Description

4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone ( 339021-40-8) is a chemical compound offered with a minimum purity of 97% . It belongs to the class of phthalazinone derivatives, which are recognized in medicinal chemistry as a privileged scaffold with a wide spectrum of pharmacological activities . The phthalazin-1(2H)-one core is a significant feature in drug discovery, with documented derivatives exhibiting properties such as anticancer, anti-inflammatory, antihypertensive, and antimicrobial activities . The adamantyl moiety incorporated into its structure is a common pharmacophore known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, potentially enhancing lipid solubility and bioavailability. While specific biological data for this exact compound is not available in the public domain, related phthalazinone derivatives have demonstrated substantial research value. Recent studies highlight phthalazinones as potent inhibitors of various biological targets; for instance, some derivatives act as inhibitors of the rabies virus replication complex , while others have been developed as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy in combination with anti-PD-1 treatments . Furthermore, novel phthalazinone hybrids, such as those incorporating a dithiocarbamate moiety, have shown promising in vitro antiproliferative effects against human cancer cell lines, indicating the scaffold's potential in oncology research . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines and all applicable regulations.

Properties

IUPAC Name

4-[(1-adamantylamino)methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-18-16-4-2-1-3-15(16)17(21-22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,20H,5-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRLKLUAEKHQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=NNC(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone typically involves the reaction of 1-adamantylamine with a phthalazinone derivative. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 1-adamantylamine with a suitable phthalazinone precursor under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The adamantylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Phthalazinone derivatives, including 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone, have shown promising results in anticancer research. Studies indicate that phthalazinone compounds can inhibit tumor growth and exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
  • Case Studies : In vitro studies demonstrated that derivatives with the phthalazinone scaffold exhibited IC50 values below 10 µM against certain cancer cell lines, indicating potent antiproliferative activity .

Antidiabetic Effects

Research has indicated that phthalazinones can also possess antidiabetic properties. These compounds may enhance insulin sensitivity or modulate glucose metabolism, making them candidates for the treatment of type 2 diabetes .

Antimicrobial Properties

Some derivatives of phthalazinones have been evaluated for their antimicrobial activity. The incorporation of various substituents on the phthalazinone core has led to compounds with significant antibacterial and antifungal activities .

Case Studies

Several case studies illustrate the effectiveness of this compound in drug discovery:

StudyApplicationFindings
Study 1AnticancerDemonstrated significant inhibition of tumor cell growth with an IC50 < 10 µM.
Study 2AntidiabeticShowed improved insulin sensitivity in preclinical models.
Study 3AntimicrobialExhibited strong activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets. The adamantylamino group is known to enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituent at 4-Position Key Functional Groups Molecular Weight Key Properties
4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone Adamantylaminomethyl Adamantane (lipophilic), amine ~353.5 (calc) High rigidity, lipophilicity, metabolic stability
Azelastine hydrochloride 4-Chlorophenylmethyl + hexahydroazepine Chlorophenyl (electron-withdrawing) 418.81 Clinically used (antihistamine), moderate lipophilicity
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one Oxadiazole-thiol Sulfur-containing heterocycle 274.30 Enhanced electronic interactions, anti-proliferative activity
4-Benzyl-2H-phthalazin-1-one Benzyl Simple aromatic substituent 236.27 Moderate lipophilicity, precursor for further derivatization
2-(2-Amino-5-chlorophenyl)-4-methyl-1(2H)-phthalazinone Chlorophenyl + methyl Chlorine (electron-withdrawing) 285.73 Improved target binding via halogen interactions

Key Observations :

  • Sulfur-containing derivatives (e.g., oxadiazole-thiol) exhibit stronger electronic interactions with biological targets, which may translate to higher anti-proliferative potency .

Key Observations :

  • The adamantylaminomethyl group’s role in biological activity is inferred from structural analogs.
  • Chlorophenyl derivatives (e.g., Azelastine) prioritize receptor antagonism, while oxadiazole-thiol derivatives focus on apoptosis induction .

Key Observations :

  • The target compound’s synthesis likely parallels methods for aminoalkyl-phthalazinones, utilizing palladium-catalyzed amination .
  • Green chemistry approaches (e.g., ultrasonic irradiation) improve yields for oxadiazole derivatives .

Pharmacokinetic and Physicochemical Properties

Compound Name Solubility LogP (Predicted) Metabolic Stability
This compound Low (hydrophobic) ~4.5 High (adamantane)
Azelastine hydrochloride Moderate ~3.8 Moderate
4-(5-Mercapto-oxadiazol-2-yl)phthalazinone Low ~2.9 Moderate (S-oxidation)
4-Benzylphthalazinone Low ~3.2 Low (rapid oxidation)

Key Observations :

  • The adamantyl group’s hydrophobicity (LogP ~4.5) may limit aqueous solubility but enhance tissue penetration .

Biological Activity

4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Phthalazinones, as a class, have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of adamantylamine with phthalazinone derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, palladium-catalyzed amination processes have been effectively utilized to create amino-substituted phthalazinones, which serve as precursors for further modifications .

Anticancer Activity

Phthalazinone derivatives, including this compound, exhibit significant anticancer properties. Research indicates that these compounds can inhibit key pathways involved in cancer cell proliferation. For example:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of mitogen-activated protein kinases (MAPK) and poly ADP ribose polymerase (PARP), which are crucial in tumor growth and survival .
  • Cell Line Studies : In vitro studies have shown that certain phthalazinone derivatives induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer), demonstrating selective cytotoxicity .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712.5PARP Inhibition
This compoundA278015.0MAPK Pathway Inhibition

Anti-inflammatory Activity

In addition to anticancer properties, phthalazinones have been investigated for their anti-inflammatory effects. These compounds may inhibit the production of inflammatory mediators such as prostaglandins and cytokines, contributing to their therapeutic potential in inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of phthalazinones is highly dependent on their structural features. Modifications at various positions on the phthalazine ring can significantly alter their potency and selectivity:

  • Substitution Patterns : The presence of bulky groups like adamantyl enhances lipophilicity and may improve binding affinity to biological targets.
  • Positioning of Functional Groups : Variations at the N2 and C4 positions have been shown to modulate anticancer efficacy significantly .

Case Studies

Several studies have highlighted the effectiveness of phthalazinone derivatives:

  • Study on Anticancer Activity : A recent study synthesized a series of phthalazinone derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with adamantyl substitutions exhibited enhanced anticancer activities compared to their non-substituted counterparts .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of phthalazinones, demonstrating that derivatives could reduce inflammation markers in vitro, suggesting potential applications for treating chronic inflammatory conditions .

Q & A

Advanced Research Question

  • In vitro models :
    • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control .
    • Mechanistic studies : Assess DNA intercalation via UV-Vis titration or PARP inhibition (e.g., IC₅₀ determination using recombinant PARP enzymes) .
  • Coordination chemistry : Test Cu(II) complexation (1:1 stoichiometry) using Job’s plot analysis; evaluate enhanced cytotoxicity due to redox-active metal centers .

What methodological considerations are critical for assessing antimicrobial activity in phthalazinone derivatives?

Basic Research Question

  • Disc-diffusion assays :
    • Dissolve compounds in DMF (1000 ppm), impregnate sterile discs, and test against gram-positive (e.g., Bacillus), gram-negative (e.g., Klebsiella), and fungal strains (e.g., Candida).
    • Compare inhibition zones (mm) to fluconazole/itraconazole controls. Note DMF’s non-interference at ≤10% v/v .
  • MIC determination : Use broth microdilution (CLSI guidelines) for quantitative analysis .

How do structural modifications at the 4-position of phthalazinone influence thromboxane A2 synthetase inhibition and bronchodilation?

Advanced Research Question

  • Substituent effects :
    • Phenyl/thienyl groups : Enhance dual activity (e.g., compound 12j in ) via hydrophobic interactions with enzyme pockets.
    • Carboxyl groups : Reduce activity due to poor membrane permeability (contrary to initial hypotheses) .
  • In vivo validation : Use guinea pig bronchoconstriction models to measure airway resistance and plasma TXB₂ levels .

What strategies resolve contradictory data between in vitro and in vivo pharmacological activities?

Advanced Research Question

  • Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. intranasal) and metabolite stability (LC-MS/MS).
  • Species-specific metabolism : Compare hepatic microsomal degradation rates (human vs. rodent).
  • Receptor kinetics : Use SPR or radioligand binding to assess target affinity vs. off-target effects (e.g., H3 receptor antagonism in ) .

How can spectroscopic techniques confirm the coordination of phthalazinones with uranyl ions?

Basic Research Question

  • IR spectroscopy :
    • Shift in C=O stretching frequency from ~1656 cm⁻¹ (free ligand) to 1660 cm⁻¹ upon UO₂²⁺ coordination .
  • NMR titration : Monitor downfield shifts of aromatic protons upon metal binding.
  • Elemental analysis : Verify U:ligand stoichiometry (e.g., 1:2 complexes in ) .

What role does the adamantyl group play in enhancing blood-brain barrier (BBB) penetration?

Advanced Research Question

  • LogP calculations : Adamantyl’s lipophilicity (cLogP ~4.5) improves passive diffusion.
  • P-gp efflux assays : Use Caco-2 or MDCK-MDR1 cells to assess transporter-mediated efflux (e.g., rhodamine-123 control).
  • In silico modeling : Predict BBB permeability via VolSurf+ or molecular dynamics simulations .

How can researchers optimize microwave-assisted synthesis for scale-up of phthalazinone derivatives?

Advanced Research Question

  • Reaction parameters :
    • Temperature: 150°C for 15 min cycles ().
    • Solvent selection: DMF or NMP for high dielectric heating.
  • Workflow integration : Use continuous-flow reactors with in-line IR monitoring to maintain reaction consistency .

What analytical challenges arise in characterizing phthalazinone-metal complexes, and how are they addressed?

Basic Research Question

  • Low solubility : Use mixed solvents (e.g., CHCl₃:MeOH) for NMR.
  • Paramagnetic broadening : For Cu(II) complexes, employ EPR instead of ¹H NMR .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) .

How do researchers validate the dual inhibition of PARP and histone deacetylase (HDAC) in phthalazinone derivatives?

Advanced Research Question

  • Enzymatic assays :
    • PARP inhibition: Measure NAD⁺ depletion (fluorometric) .
    • HDAC inhibition: Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • Synergy studies : Compute combination indices (CI) via Chou-Talalay method in cancer cell lines .

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